1-Oxaspiro[4.4]non-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[4.4]non-2-en-4-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a cyclopentane ring and a lactone ring, making it an interesting subject for chemical research and industrial applications. Its molecular formula is C8H10O2, and it has a molecular weight of 138.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.4]non-2-en-4-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxycyclopent-2-enone with ethyl chloroformate in the presence of a base can yield this compound . The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.4]non-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
1-Oxaspiro[4.4]non-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound serves as a model for studying enzyme-catalyzed reactions involving spirocyclic structures.
Medicine: Research explores its potential as a precursor for developing pharmaceuticals with spirocyclic frameworks.
Industry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-oxaspiro[4.4]non-2-en-4-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific enzyme active sites, inhibiting or modifying their activity. This interaction can affect metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Spiromesifen: A related compound used as an insecticide, characterized by its spirocyclic structure and similar reactivity.
Spirodiclofen: Another spirocyclic compound with applications in agriculture as a pesticide.
Spirotetramat: A spirocyclic tetronic acid derivative used in pest control.
Uniqueness: 1-Oxaspiro[4.4]non-2-en-4-one stands out due to its specific spiro linkage and the versatility of its chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-oxaspiro[4.4]non-2-en-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-6-10-8(7)4-1-2-5-8/h3,6H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMSRVGAYGDKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)C=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.